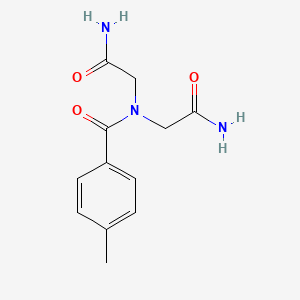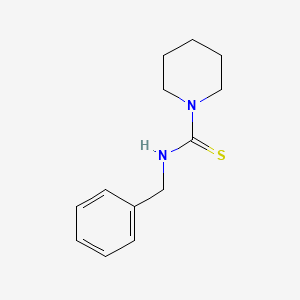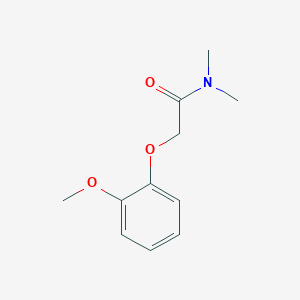
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinolinecarboxamides and has been found to exhibit promising activity against various diseases, including malaria, cancer, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In malaria, this compound has been shown to inhibit the activity of plasmepsins, which are essential enzymes for the survival of the Plasmodium parasite. In cancer, this compound has been found to inhibit the activity of various kinases and transcription factors, which are involved in cell proliferation and survival. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. In malaria, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. In cancer, this compound has been found to induce cell cycle arrest, apoptosis, and inhibit angiogenesis. In Alzheimer's disease, this compound has been shown to reduce oxidative stress and improve synaptic function.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad-spectrum activity. However, this compound also has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for 2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising activity against various diseases, including malaria, cancer, and Alzheimer's disease. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exhibits various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an arylamine with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the reaction of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
Applications De Recherche Scientifique
2-phenyl-N-3-pyridinyl-4-quinolinecarboxamide has been found to exhibit promising activity against malaria, cancer, and Alzheimer's disease. In malaria, this compound has been shown to be effective against both the asexual and sexual stages of the Plasmodium parasite. In cancer, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive function in animal models.
Propriétés
IUPAC Name |
2-phenyl-N-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(23-16-9-6-12-22-14-16)18-13-20(15-7-2-1-3-8-15)24-19-11-5-4-10-17(18)19/h1-14H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOPUYRZLYVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine](/img/structure/B5873358.png)
![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)

![ethyl 1-[4-(dimethylamino)benzoyl]-4-piperidinecarboxylate](/img/structure/B5873384.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)

![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)

![5-(acetyloxy)-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5873436.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)


